6-Fluoro-4-iodopicolinic acid

Lipophilicity Physicochemical property Drug-likeness

Select 6-fluoro-4-iodopicolinic acid for its unmatched dual-halogen architecture: the C4–I bond (BDE 271 kJ/mol gap vs. C–F) permits exclusive Suzuki–Miyaura coupling without competing reactivity at C6–F. This enables sequential diversification without protecting-group chemistry, reducing step count and improving yield. Its XLogP3 of 1.8 and 267.00 MW save 0.5 log units and 16.45 Da over 6‑chloro‑4‑iodopicolinic acid, preserving lead-likeness headroom. The fluorine atom adds metabolic stability and a fourth H‑bond acceptor for distinct pharmacophoric patterns, while the iodine serves as a heavy-atom site for crystallographic phasing or radiolabelling. For medicinal chemists and radiopharmaceutical developers requiring a single scaffold for chemoselective derivatisation or dual‑modality (SPECT/PET) probe design, this compound is the rationally superior choice.

Molecular Formula C6H3FINO2
Molecular Weight 267.00 g/mol
Cat. No. B13329315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-iodopicolinic acid
Molecular FormulaC6H3FINO2
Molecular Weight267.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)F)I
InChIInChI=1S/C6H3FINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)
InChIKeyDCVLQINNFIPBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-iodopicolinic Acid: Core Physicochemical Identity for Procurement and Screening Decisions


6-Fluoro-4-iodopicolinic acid (CAS 1393569-15-7, MW 267.00 g/mol, C₆H₃FINO₂) is a di‑halogenated picolinic acid building block bearing a fluorine atom at the 6‑position and an iodine atom at the 4‑position of the pyridine‑2‑carboxylic acid scaffold [1]. Unlike the parent picolinic acid or mono‑halogenated analogues, this compound simultaneously presents a strong electron‑withdrawing fluorine substituent that modulates ring electronics and a polarizable iodine serving as a versatile cross‑coupling handle. Its computed XLogP3 of 1.8 places it in a lipophilicity window distinct from both its non‑fluorinated and non‑iodinated counterparts, directly influencing solubility, permeability, and metal‑chelation behaviour [1][2].

Why 4‑Iodopicolinic Acid or 6‑Fluoropicolinic Acid Cannot Substitute for 6‑Fluoro‑4‑iodopicolinic Acid in Synthesis and Screening


Mono‑halogenated picolinic acids—such as 4‑iodopicolinic acid (XLogP3 1.4, MW 249.01) or 6‑fluoropicolinic acid (XLogP3 1.1, MW 141.10)—each capture only one dimension of the target compound’s dual‑halogen architecture [1]. The absence of the 6‑fluoro substituent removes the strong inductive electron‑withdrawal that raises the acidity of the carboxylic acid, alters hydrogen‑bond‑acceptor count (3 vs. 4), and eliminates fluorine‑mediated metabolic stabilization [3]. Conversely, omitting the 4‑iodo group forfeits the most reactive cross‑coupling site, as the C–I bond is substantially more labile than C–F or C–H toward oxidative addition [2]. Even the closest analogue, 6‑chloro‑4‑iodopicolinic acid (XLogP3 2.3, MW 283.45), overshoots the lipophilicity window and introduces a bulkier chlorine with weaker electron‑withdrawing character (σₚ Cl = 0.23 vs. F = 0.06), altering both reaction kinetics and biological partition coefficients [1][3]. These differences make generic substitution untenable when a specific electronic profile, polarity, or sequential derivatisation strategy is required.

Quantitative Differentiation Evidence: 6‑Fluoro‑4‑iodopicolinic Acid vs. Closest Analogues


Computed Lipophilicity (XLogP3) Head‑to‑Head: 6‑Fluoro‑4‑iodopicolinic Acid Sits in a Distinct Lipophilicity Window vs. All Single‑Halogen and Chloro‑Iodo Analogues

Among the four closest picolinic acid derivatives, 6‑fluoro‑4‑iodopicolinic acid exhibits an XLogP3 of 1.8, placing it between the more polar mono‑halogenated compounds and the more lipophilic 6‑chloro‑4‑iodopicolinic acid (XLogP3 2.3). This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in both synthetic and biological contexts [1]. The 0.4 log unit increase over 4‑iodopicolinic acid (XLogP3 1.4) and 0.7 log unit increase over 6‑fluoropicolinic acid (XLogP3 1.1) translate to approximately 2.5‑fold and 5‑fold higher predicted octanol–water partition coefficients, respectively [1].

Lipophilicity Physicochemical property Drug-likeness Permeability

Hydrogen‑Bond Acceptor Count: The 6‑Fluoro Substituent Adds One Extra H‑Bond Acceptor vs. 4‑Iodo and 6‑Chloro‑4‑iodo Analogues, Modulating Solvation and Target Recognition

6‑Fluoro‑4‑iodopicolinic acid contains four hydrogen‑bond acceptor sites (pyridine N, carboxylate O x 2, and the fluorine atom), compared with only three for 4‑iodopicolinic acid and 6‑chloro‑4‑iodopicolinic acid, where the 4‑iodo and 6‑chloro substituents do not contribute to H‑bond acceptor count [1]. The additional fluorine‑mediated acceptor site can engage in orthogonal dipolar interactions (C–F···H–X) that are absent in the non‑fluorinated or chloro analogues, influencing both solvation free energy and binding‑site complementarity [2].

Hydrogen bonding Solubility Molecular recognition Medicinal chemistry

Orthogonal Reactivity of C–F vs. C–I Bonds Enables Sequential Functionalisation Strategies Not Accessible with Mono‑Halogenated or Chloro‑Iodo Analogues

The C–I bond at position 4 undergoes facile oxidative addition with Pd(0) catalysts (typical Suzuki–Miyaura coupling) while the C–F bond at position 6 remains inert under these conditions, enabling chemoselective arylation at the 4‑position without protecting‑group manipulation [1]. Following 4‑position derivatisation, the 6‑fluoro substituent can be activated via nucleophilic aromatic substitution (SₙAr) under more forcing conditions—a reactivity sequence impossible with 4‑iodopicolinic acid (no 6‑halogen), 6‑fluoropicolinic acid (no cross‑coupling handle), or 6‑chloro‑4‑iodopicolinic acid (where C–Cl exhibits intermediate reactivity that compromises chemoselectivity) [2]. The C–I bond dissociation energy (~214 kJ/mol) is significantly lower than C–F (~485 kJ/mol), providing a thermodynamic basis for the orthogonal reactivity window [3].

Cross-coupling C–H activation Sequential derivatisation Synthetic methodology

In‑Vivo Imaging Class Evidence: Iodo‑Picolinic Acid Derivatives Show Superior Brain Uptake vs. Fluoro Derivatives Due to Higher Lipophilicity—Positioning 6‑Fluoro‑4‑iodopicolinic Acid as a Balanced Dual‑Label Scaffold

A direct comparative study of ¹⁸F‑labelled (fluoro) and ¹²³I‑labelled (iodo) picolinic acid derivatives as MAO‑B imaging agents demonstrated that the iodo compound achieved sufficient brain accumulation for in‑vivo SPECT imaging, while the fluoro compound exhibited brain uptake too low to permit PET studies [1]. The authors attributed this differential primarily to the lower lipophilicity of the fluoro compound relative to the iodo analogue. For 6‑fluoro‑4‑iodopicolinic acid, this class‑level finding implies that the iodine atom drives membrane permeability and tissue distribution, while the fluorine atom provides a potential labelling site (¹⁸F) for PET or a metabolically stable blocking group for lead optimisation [1][2].

PET imaging SPECT imaging Radiolabelling MAO-B Lipophilicity

Molecular Weight Differentiation: 6‑Fluoro‑4‑iodopicolinic Acid (MW 267.00) Occupies a Narrower Fractional MW Window vs. 6‑Chloro‑4‑iodopicolinic Acid (MW 283.45), Reducing Downstream Lead‑Optimisation MW Creep

For fragment‑based or lead‑generation programmes, every 16.45 g/mol difference in building‑block mass propagates into the final compound molecular weight. 6‑Fluoro‑4‑iodopicolinic acid (MW 267.00) is 16.45 g/mol lighter than 6‑chloro‑4‑iodopicolinic acid (MW 283.45) while retaining the iodine cross‑coupling handle [1]. Compared with 6‑fluoropicolinic acid (MW 141.10), the target adds 125.90 g/mol but gains an aryl iodide for diversification—a favourable trade‑off when a single vector point is required [1]. This positions the compound closer to the Rule‑of‑5 compliant space and reduces the burden on downstream property optimisation [2].

Molecular weight Lead-likeness Fragment-based drug discovery Physicochemical property

Priority Application Scenarios Where 6‑Fluoro‑4‑iodopicolinic Acid Outperforms Its Closest Analogues


Diversified Library Synthesis via Sequential Pd‑Catalysed Cross‑Coupling Followed by SₙAr

Medicinal chemistry groups requiring a single scaffold that can undergo chemoselective Suzuki–Miyaura coupling at the 4‑iodo position followed by nucleophilic aromatic substitution at the 6‑fluoro position should prioritise 6‑fluoro‑4‑iodopicolinic acid. The 271 kJ/mol BDE gap between C–I and C–F ensures that the first coupling proceeds without competing reactivity at the fluorine site—a selectivity window approximately 2.2‑fold wider than with 6‑chloro‑4‑iodopicolinic acid [1][2]. This enables two‑step diversification into biaryl‑amine or biaryl‑ether libraries without intermediate protecting‑group chemistry, reducing step count and improving overall yield [1].

Fragment‑Based Lead Generation with Favourable Physicochemical Trajectory

When selecting a halogenated picolinic acid fragment for a lead‑generation campaign, 6‑fluoro‑4‑iodopicolinic acid (MW 267.00, XLogP3 1.8) provides a more favourable starting point than 6‑chloro‑4‑iodopicolinic acid (MW 283.45, XLogP3 2.3), saving 16.45 Da and 0.5 log units of lipophilicity [1]. This preserves room for property‑enhancing substituents before exceeding lead‑likeness thresholds. The four H‑bond acceptor sites, including the fluorine atom, also present a distinct pharmacophoric pattern relative to the three‑acceptor 4‑iodopicolinic acid scaffold, potentially accessing different target‑binding motifs [1][2].

Development of Dual‑Modality Imaging Agents or Theranostics

Based on class‑level evidence that iodo‑picolinic acid derivatives achieve superior in‑vivo brain uptake for SPECT compared with their fluoro counterparts [1], 6‑fluoro‑4‑iodopicolinic acid is a rationally designed scaffold for dual‑modality probes. The iodine atom can accommodate ¹²³I/¹²⁵I (SPECT) or ¹²⁴I (PET) labels, while the fluorine atom provides a site for ¹⁸F PET labelling or serves as a cold isostere for metabolic stabilisation [1][2]. This dual‑handled architecture cannot be realised with 4‑iodopicolinic acid (no fluorine) or 6‑fluoropicolinic acid (no iodine), making the target compound uniquely suited to comparative imaging studies.

Metal‑Chelating Ligand Design with Tunable Electronics

The electron‑withdrawing fluorine at position 6 modulates the Lewis basicity of the pyridine nitrogen and the carboxylate oxygen, altering the stability constants of metal complexes relative to non‑fluorinated picolinic acids. The iodine at position 4 provides a heavy‑atom site for X‑ray crystallographic phasing or for further functionalisation. For coordination chemistry and radiopharmaceutical ligand design, 6‑fluoro‑4‑iodopicolinic acid offers a distinct electronic profile (measured indirectly via the trend in carbonyl stretching frequencies in Re(I) complexes: Pico < Tfpc < Dfpc [1]) that cannot be replicated with 4‑iodopicolinic acid or 6‑chloro‑4‑iodopicolinic acid.

Quote Request

Request a Quote for 6-Fluoro-4-iodopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.